

Introduction: Elucidating Structure Through Magnetic Resonance

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Compound of Interest

Compound Name: 4-Ethynylpyridine hydrochloride

CAS No.: 352530-29-1

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In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. **4-Ethynylpyridine hydrochloride** is a versatile heterocyclic building block, finding application in the synthesis of pharmaceuticals and functional materials.[1] Its structure, comprising a pyridine ring substituted with an ethynyl group and protonated at the nitrogen atom, presents a distinct magnetic environment for its constituent protons. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR, stands as the definitive, non-destructive technique for confirming its identity, purity, and electronic structure in solution.

This guide provides an in-depth analysis of the ^1H NMR spectrum of **4-ethynylpyridine hydrochloride**. We will dissect the spectrum feature by feature, explaining the underlying principles that govern the chemical shifts, coupling constants, and signal multiplicities. This analysis is grounded in both theoretical principles and practical, field-proven insights to provide researchers with a comprehensive understanding of this important molecule.

The Molecular Structure and Its Protons

To interpret the spectrum, we must first consider the distinct proton environments within the molecule. The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen, which significantly influences the electronic distribution across the aromatic ring.

Caption: Structure of **4-Ethynylpyridine Hydrochloride** with labeled protons.

The key proton environments are:

- H-2 and H-6: The two equivalent protons on the carbons alpha (α) to the protonated nitrogen.
- H-3 and H-5: The two equivalent protons on the carbons beta (β) to the protonated nitrogen.
- Ethynyl-H: The terminal proton of the acetylene group.
- N-H: The proton directly attached to the nitrogen atom (the pyridinium proton).

Dissecting the ^1H NMR Spectrum: A Signal-by-Signal Analysis

The ^1H NMR spectrum of **4-ethynylpyridine hydrochloride** is characterized by distinct signals corresponding to these proton environments. The protonation of the pyridine nitrogen is the most critical factor influencing the spectrum. The formal positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing a significant downfield shift (deshielding) for all ring protons compared to the neutral 4-ethynylpyridine base.^[2] This effect is most pronounced for the protons closest to the nitrogen.

Predicted Spectral Data

The following table summarizes the anticipated signals in a typical non-exchanging deuterated solvent like DMSO- d_6 .

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N-H	> 12.0 (broad)	Singlet (broad)	N/A	1H
H-2, H-6	8.5 - 9.0	Doublet	~6-7 Hz ($^3J_{HH}$)	2H
H-3, H-5	7.5 - 8.0	Doublet	~6-7 Hz ($^3J_{HH}$)	2H
Ethynyl-H	4.0 - 4.5	Singlet	N/A	1H

Analysis of Aromatic Protons (H-2, H-6 and H-3, H-5)

- Chemical Shift:** The protons at the 2 and 6 positions (alpha to the nitrogen) are the most deshielded due to their proximity to the electron-withdrawing N^+-H group.^{[2][3]} Consequently, their signal appears furthest downfield in the aromatic region. The protons at the 3 and 5 positions are also deshielded, but to a lesser extent, appearing upfield relative to the H-2/H-6 signal. This creates a characteristic AA'BB' system, which often simplifies to a pair of doublets due to the symmetry of the molecule.
- Multiplicity and Coupling:** The H-2/H-6 protons are coupled to their adjacent H-3/H-5 neighbors. This three-bond (3J) coupling results in a doublet. Reciprocally, the H-3/H-5 protons are split by the H-2/H-6 protons, also appearing as a doublet. The magnitude of this ortho-coupling in pyridine rings is typically in the range of 6-10 Hz.^[4] Long-range meta (4J) or para (5J) couplings are generally too small to be resolved in a standard spectrum.

Analysis of the Ethynyl Proton ($C\equiv C-H$)

- Chemical Shift:** The acetylenic proton signal typically appears in the range of 2-3 ppm.^[5] However, its position can be influenced by the electronic effects of the attached pyridine ring. In this case, the electron-withdrawing nature of the pyridinium ring will likely shift this proton slightly downfield, into the 4.0-4.5 ppm range.
- Multiplicity:** This proton is not adjacent to any other protons, so it appears as a sharp singlet. There is no observable coupling to the aromatic protons four bonds away.

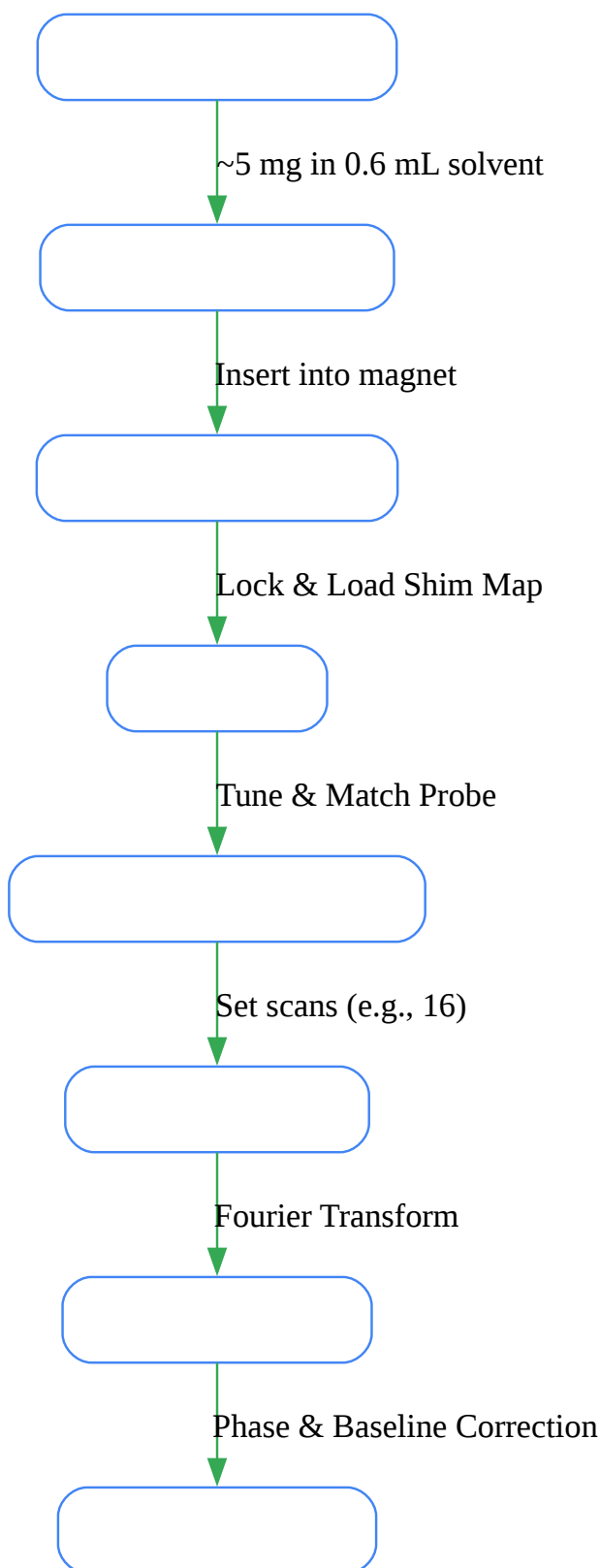
Analysis of the Pyridinium Proton (N-H)

- **Chemical Shift:** The proton on the positively charged nitrogen is highly deshielded and acidic. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[6] In a solvent like DMSO-d₆, it often appears as a very broad signal significantly downfield, sometimes beyond 12 ppm.
- **Multiplicity and Exchange:** In aprotic solvents (e.g., DMSO-d₆, CDCl₃), this proton will appear as a broad singlet. The broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. If the spectrum were recorded in D₂O, this acidic proton would rapidly exchange with deuterium, and its signal would disappear. This disappearance upon a "D₂O shake" is a classic method for identifying acidic protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a reliable and interpretable ¹H NMR spectrum.

Workflow for ¹H NMR Data Acquisition



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Caption: Experimental Workflow for ^1H NMR Acquisition.

Step-by-Step Methodology

- Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals.[7] D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signal. CDCl₃ is generally a poor solvent for hydrochloride salts.
- Sample Preparation:
 - Weigh approximately 5 mg of **4-ethynylpyridine hydrochloride** directly into a clean, dry vial.
 - Add ~0.6 mL of DMSO-d₆.
 - Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm.
 - Vortex the vial until the solid is completely dissolved.
- NMR Tube Loading:
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).
- Spectrometer Setup and Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Load a standard shim set and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
 - Acquire a standard ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16 to 64 scans.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
 - Apply a baseline correction to obtain a flat baseline across the spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual DMSO signal to 2.50 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The ^1H NMR spectrum of **4-ethynylpyridine hydrochloride** provides a wealth of structural information. The key diagnostic features are the downfield shift of the aromatic protons due to the protonation of the pyridine nitrogen, the characteristic doublet-of-doublets pattern for the aromatic ring, and the distinct singlet for the acetylenic proton. By understanding the principles of chemical shift, spin-spin coupling, and the influence of the molecular environment, researchers can confidently use ^1H NMR to verify the structure and purity of this valuable synthetic intermediate.

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